1-(1-(Phenylthio)cyclopropyl)cyclohexanol
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Overview
Description
1-(1-(Phenylthio)cyclopropyl)cyclohexanol is an organic compound that features a cyclopropyl group attached to a phenylthio moiety and a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclohexanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclohexanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Phenylthio)cyclopropyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various alcohol derivatives .
Scientific Research Applications
1-(1-(Phenylthio)cyclopropyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclohexanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the phenylthio group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.
Phenylcyclohexanol: Similar structure but lacks the cyclopropyl group.
Cyclopropylphenyl sulfide: Contains the cyclopropyl and phenylthio groups but lacks the cyclohexanol ring.
Uniqueness: 1-(1-(Phenylthio)cyclopropyl)cyclohexanol is unique due to the presence of both the cyclopropyl and phenylthio groups attached to a cyclohexanol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H20OS |
---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-(1-phenylsulfanylcyclopropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H20OS/c16-14(9-5-2-6-10-14)15(11-12-15)17-13-7-3-1-4-8-13/h1,3-4,7-8,16H,2,5-6,9-12H2 |
InChI Key |
IRYWCFGVTLETBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2(CC2)SC3=CC=CC=C3)O |
Origin of Product |
United States |
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